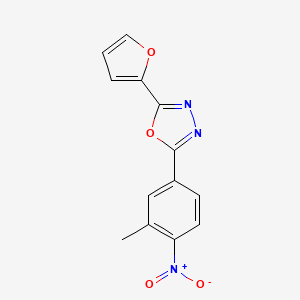

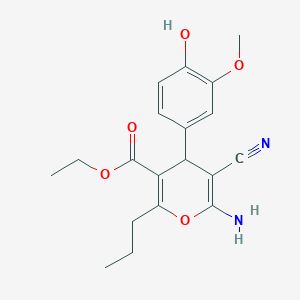

6-氨基-5-氰基-4-环己基-2-苯基-4H-吡喃-3-羧酸乙酯

描述

Pyran derivatives, including those with specific substituents like amino, cyano, cyclohexyl, and phenyl groups, are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and material science. These compounds are often synthesized through multicomponent reactions, offering efficient pathways to complex structures.

Synthesis Analysis

A multifunctional three-component synthetic protocol has been developed for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, utilizing ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes with K2CO3 as a catalyst under water solvent, yielding good results (Kumar et al., 2014). This approach highlights the efficiency and environmental friendliness of the synthesis process.

Molecular Structure Analysis

The molecular structure of these pyran derivatives showcases a flattened-boat conformation of the pyran ring, with phenyl groups being nearly perpendicular to the pyran ring, as evidenced through single crystal X-ray structural analysis (Kumar et al., 2014).

Chemical Reactions and Properties

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can undergo various reactions to yield a wide range of derivatives. For instance, they can be converted into polyazanaphthalenes, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives, showcasing the versatility and reactivity of the pyran core (Harb et al., 1989).

科学研究应用

合成和结构分析

6-氨基-5-氰基-4-环己基-2-苯基-4H-吡喃-3-羧酸乙酯采用多种方法合成,包括水介导过程。这些方法对于创建具有特定结构性质的化合物至关重要。例如,Kumar 等人(2014 年)开发了一种多功能三组分合成方案来合成类似化合物,通过单晶 X 射线分析深入了解其结构特征 (Kumar 等人,2014 年)。

理论表征

该化合物的理论表征,包括对固态中其超分子组装体的研究,一直是研究的重点。Chowhan 等人(2020 年)对两个取代的吡喃衍生物进行了详细的 DFT 分析,包括与 6-氨基-5-氰基-4-环己基-2-苯基-4H-吡喃-3-羧酸乙酯类似的化合物,以了解这些组装体 (Chowhan 等人,2020 年)。

超声辅助合成

在水性介质中使用超声辅助合成来创建该化合物的衍生物展示了一种新方法。Kumbhani 等人(2022 年)探索了一锅多组分反应,突出了该过程的简单性和环保性 (Kumbhani 等人,2022 年)。

晶体结构

已分析该化合物的晶体结构以了解其分子排列和相互作用。Kumar 等人(2018 年)合成了一种类似的化合物,提供了详细的 X 射线结构分析,揭示了吡喃环的构象和苯基基团的位置 (Kumar 等人,2018 年)。

多功能合成

研究还集中在为这些化合物开发多功能合成方法。Kumar 等人(2019 年)提出了一种单步多组分反应来创建多功能 4H-吡喃-3-羧酸乙酯,强调了该方法的效率和环保性 (Kumar 等人,2019 年)。

抗菌活性

研究探索了该化合物衍生物的抗菌特性。Ghashang 等人(2013 年)合成了一系列衍生物并评估了它们对不同细菌和真菌菌株的体外抗菌活性,突出了它们的潜在治疗应用 (Ghashang 等人,2013 年)

作用机制

Target of Action

The primary targets of the compound CBMicro_043759 are currently unknown. The compound belongs to the class of pyran derivatives, which are known for their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

Mode of Action

Pyran derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Given the wide range of biological activities associated with pyran derivatives, it is likely that multiple pathways could be affected

Pharmacokinetics

Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

Given the broad spectrum of biological and pharmaceutical properties of pyran derivatives, the compound could potentially have a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h4,7-8,11-12,14,17H,2-3,5-6,9-10,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUWLALVFQUZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2CCCCC2)C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)

![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)

![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)

![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)

![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)